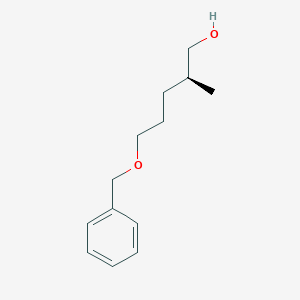

(S)-5-Benzyloxy-2-methyl-pentan-1-ol

Description

Significance as a Chiral Intermediate in Contemporary Organic Synthesis

The primary significance of (S)-5-Benzyloxy-2-methyl-pentan-1-ol lies in its role as a chiral intermediate. In the synthesis of biologically active molecules that have multiple stereocenters, establishing the correct three-dimensional arrangement of atoms is paramount, as different stereoisomers can have vastly different biological effects. Chiral intermediates like this compound are pre-synthesized with a specific, known stereochemistry. chemicalbook.com Incorporating such building blocks into a larger synthetic route, a strategy often referred to as a chiral pool synthesis, allows chemists to transfer that predefined stereochemistry into the final target molecule, thereby avoiding the difficult and often inefficient separation of stereoisomers later in the process. nih.gov This compound is particularly important in the stereocontrolled synthesis of polyketide natural products, where the precise orientation of methyl and hydroxyl groups along a carbon chain is critical for biological function.

Historical Context of its Discovery and Initial Applications

The application of this compound is intrinsically linked to the synthetic challenges posed by the mycolactones, a family of complex polyketide toxins responsible for the pathology of Buruli ulcer. nih.govnih.gov The initial total syntheses of the mycolactone (B1241217) core structure, pioneered by the research group of Yoshito Kishi, established a multi-generational approach to assembling the molecule from smaller, stereochemically defined fragments. nih.gov

The subject compound is a derivative of the C1–C7 fragment required for the mycolactone core. In the "first-generation" syntheses, the critical C5 and C6 stereocenters of this fragment were established using asymmetric reactions. nih.gov Over subsequent generations of the synthesis, the methods for creating this C1–C7 piece were refined to be more efficient and scalable, highlighting the evolving importance of reliable access to chiral building blocks like this compound and its immediate precursors. nih.gov The development of a robust synthesis for this fragment was a key step toward producing sufficient quantities of mycolactones for detailed biological study. nih.govnih.gov

Structural Characterization and Stereochemical Assignment of this compound

This compound is an organic molecule with the chemical formula C₁₃H₂₀O₂. It features a five-carbon pentanol (B124592) backbone, substituted with a methyl group at the C2 position and a benzyloxy group at the C5 position. The primary alcohol is located at C1.

| Property | Data |

| Chemical Formula | C₁₃H₂₀O₂ |

| Molecular Weight | 208.30 g/mol |

| Key Functional Groups | Primary Alcohol (-OH), Ether (-O-), Phenyl Ring |

| Chirality | (S) configuration at the C2 stereocenter |

Table 1: Physicochemical Properties of this compound.

The absolute stereochemistry of this intermediate is not determined by analysis of the final product itself, but is rather a direct consequence of its synthesis. It is typically prepared using highly predictable and well-understood asymmetric reactions where the stereochemical outcome is controlled by the chiral reagents employed. Specifically, the stereocenters are installed via an asymmetric Brown crotylation reaction. nih.gov This powerful method reacts an aldehyde with a chiral crotylborane reagent to form a homoallylic alcohol with a very high degree of stereocontrol, thus ensuring the desired (S) configuration in the resulting fragment. nih.gov

Research Landscape and Key Applications of this compound

The research landscape for this compound is dominated by its application in the total synthesis of mycolactones. It serves as a precursor to the C1–C7 fragment of the mycolactone core.

The synthesis of this fragment begins with a known precursor, 3-(benzyloxy)propanal. This aldehyde undergoes a key asymmetric Brown crotylation reaction to install the C5 and C6 stereocenters (corresponding to the C2 and C3 positions of the resulting six-carbon chain) with high enantiomeric excess. nih.gov The product of this reaction is a homoallylic alcohol. Subsequent chemical transformations, including protection of the newly formed secondary alcohol, oxidative cleavage of the double bond to form an aldehyde, and finally reduction of this aldehyde, yield the target C1–C7 fragment, which is chemically equivalent to a protected form of this compound. nih.gov This fragment is then typically converted into an alkyl iodide to prepare it for coupling with other fragments of the mycolactone core. nih.gov

The key steps in the application of this building block's synthesis are summarized below:

| Step | Starting Material | Key Reagent(s) | Reaction Type | Product Description |

| 1 | 3-(Benzyloxy)propanal | Chiral (Z)-Crotylborane (e.g., from (+)-Ipc₂BOMe) | Brown Crotylation | A homoallylic alcohol with newly formed stereocenters. nih.gov |

| 2 | Product of Step 1 | Protecting Group Reagent (e.g., PMB-trichloroacetimidate) | Protection | Protection of the secondary alcohol. nih.gov |

| 3 | Product of Step 2 | OsO₄/NMO, then Pb(OAc)₄ | Oxidative Cleavage | Cleavage of the alkene to form a one-carbon shorter aldehyde. nih.gov |

| 4 | Product of Step 3 | NaBH₄ | Reduction | Reduction of the aldehyde to the primary alcohol, yielding the core structure of the C1-C7 fragment. nih.gov |

| 5 | Product of Step 4 | I₂, PPh₃, Imidazole (B134444) | Iodination | Conversion of the primary alcohol to an alkyl iodide, ready for fragment coupling. nih.gov |

Table 2: Synthetic Application of this compound Precursors in Mycolactone Core Synthesis.

This modular approach, relying on the robust synthesis of chiral intermediates like this compound, has proven essential for the scalable production of the mycolactone core, enabling further investigation into the toxin's complex biological activities. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

81678-40-2 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

(2S)-2-methyl-5-phenylmethoxypentan-1-ol |

InChI |

InChI=1S/C13H20O2/c1-12(10-14)6-5-9-15-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3/t12-/m0/s1 |

InChI Key |

CADQEVDSWXSTQH-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](CCCOCC1=CC=CC=C1)CO |

Canonical SMILES |

CC(CCCOCC1=CC=CC=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for S 5 Benzyloxy 2 Methyl Pentan 1 Ol

Chemoenzymatic Approaches to Enantiomerically Pure (S)-5-Benzyloxy-2-methyl-pentan-1-ol

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic processes to achieve high levels of stereoselectivity. A primary chemoenzymatic strategy for producing chiral alcohols is the kinetic resolution of a racemic mixture. In this approach, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer.

For the synthesis of this compound, a racemic mixture of 5-benzyloxy-2-methyl-pentan-1-ol would be subjected to enzymatic acylation. Lipases such as Candida antarctica lipase B (CAL-B) are often employed for their high efficiency and enantioselectivity. researchgate.net The enzyme would selectively catalyze the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. researchgate.net The resulting mixture of (R)-ester and (S)-alcohol can then be separated using standard chromatographic techniques. This method is highly effective, often yielding products with very high enantiomeric excess (ee). researchgate.net

Table 1: Representative Chemoenzymatic Resolution

| Substrate | Enzyme | Acyl Donor | Product | Enantiomeric Excess (ee) |

| (rac)-5-Benzyloxy-2-methyl-pentan-1-ol | Lipase (e.g., CAL-B) | Vinyl acetate (B1210297) | This compound | >98% |

Asymmetric Synthetic Strategies for Stereocontrol in the Preparation of this compound

Asymmetric synthesis aims to create a specific stereoisomer directly from a prochiral substrate, avoiding the need for resolving a racemic mixture. This is often achieved using chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

A well-established method involves the use of Evans oxazolidinone auxiliaries. santiago-lab.com The synthesis would begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a derivative of 5-benzyloxypentanoic acid. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with a methylating agent (e.g., methyl iodide) proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. researchgate.netyoutube.com The bulky group on the auxiliary directs the incoming electrophile to the opposite face of the enolate, establishing the desired stereocenter. Finally, reductive cleavage of the auxiliary, for instance with lithium borohydride (B1222165) (LiBH₄), yields the target alcohol, this compound, and regenerates the auxiliary for potential reuse. santiago-lab.com The diastereoselectivity of such alkylation reactions is often very high, leading to products with excellent enantiomeric purity. rsc.org

Table 2: Chiral Auxiliary-Based Asymmetric Alkylation

| Chiral Auxiliary | Acyl Group | Alkylating Agent | Diastereomeric Excess (de) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 5-Benzyloxypentanoyl | Methyl Iodide | >95% |

| (S)-4-Benzyl-2-oxazolidinone | 5-Benzyloxypentanoyl | Methyl Iodide | 85-94% |

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A plausible route to this compound using this strategy is the asymmetric hydrogenation of an appropriate unsaturated precursor, such as (E/Z)-5-benzyloxy-2-methyl-pent-2-en-1-ol.

Transition metal complexes with chiral ligands are commonly used for this purpose. For instance, a rhodium or ruthenium complex with a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can effectively catalyze the hydrogenation of the double bond with high enantioselectivity. researchgate.netnih.gov The choice of the specific ligand and metal is crucial for achieving high stereocontrol. The chiral environment created by the catalyst-ligand complex forces the hydrogen to add to a specific face of the double bond, leading to the preferential formation of the (S)-enantiomer. rsc.org This method is highly atom-economical and is widely used in industrial processes for the synthesis of chiral molecules. nih.gov

Table 3: Asymmetric Catalysis via Hydrogenation

| Substrate | Catalyst/Ligand System | Product | Enantiomeric Excess (ee) |

| (E/Z)-5-Benzyloxy-2-methyl-pent-2-en-1-ol | [Rh(COD)₂]BF₄ / (R)-BINAP | This compound | >95% |

| (E/Z)-5-Benzyloxy-2-methyl-pent-2-en-1-ol | Ru(OAc)₂ / (R)-BINAP | This compound | >97% |

Reductive Pathways in the Synthesis of this compound

Reductive methods are fundamental in organic synthesis for the conversion of carbonyl groups into alcohols. When applied to chiral substrates, these reductions can be highly stereoselective.

Stoichiometric Hydride Reductions in the Synthesis of this compound

This approach involves the reduction of a chiral carbonyl compound, such as an ester or an aldehyde, using a stoichiometric amount of a hydride-donating reagent. A common precursor for this synthesis is a chiral ester, for example, methyl (S)-5-benzyloxy-2-methylpentanoate. This chiral ester can be prepared via methods like the chiral auxiliary approach described previously.

The reduction of the ester to the primary alcohol is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). rsc.org The reaction is generally carried out at low temperatures in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Since the reduction occurs at a carbon atom that is not the stereocenter, the reaction proceeds without affecting the established (S)-configuration at the C2 position, thus providing this compound in high yield and with preservation of enantiomeric purity.

Catalytic Hydrogenation and Transfer Hydrogenolysis in the Preparation of this compound

Catalytic hydrogenation can also be used as a reductive pathway, particularly for the conversion of a carboxylic acid or ester to an alcohol. However, a significant challenge in the synthesis of this compound is the presence of the benzyl (B1604629) ether protecting group. Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, would not only reduce the carbonyl group but would also cleave the benzyl ether via hydrogenolysis, leading to the corresponding diol. rsc.org

Therefore, if catalytic hydrogenation is to be employed for the reduction of a precursor like methyl (S)-5-benzyloxy-2-methylpentanoate, a catalyst that is selective for the ester reduction over benzyl ether cleavage must be used. Ruthenium-based catalysts, for instance, have shown promise in the selective hydrogenation of esters in the presence of other reducible functional groups. rsc.org Alternatively, transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst, can sometimes offer different selectivity profiles compared to catalytic hydrogenation with H₂ gas. mdpi.comnih.gov Careful selection of the catalyst and reaction conditions is paramount to ensure the integrity of the benzyloxy group while achieving the desired reduction.

Olefin Metathesis and Related Transformations in the Synthesis of this compound

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, offering a versatile approach to the carbon skeleton of the target molecule. wikipedia.orgorganic-chemistry.org A hypothetical retrosynthetic analysis suggests that a cross-metathesis (CM) reaction could be a key step in constructing the C5-chain.

A plausible forward synthesis could involve the cross-metathesis of a chiral C4 building block, such as a protected (S)-2-methyl-but-3-en-1-ol, with an appropriate C2 partner like benzyl vinyl ether. This reaction would directly assemble the required carbon backbone and install the benzyloxy group at the terminal position. Grubbs' second-generation or Hoveyda-Grubbs catalysts are well-suited for such transformations due to their high reactivity and tolerance for various functional groups, including ethers and protected alcohols. organic-chemistry.org

Following the metathesis reaction, the newly formed double bond would require reduction to the saturated alkane chain. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Table 1: Hypothetical Cross-Metathesis Strategy

| Chiral Precursor | Metathesis Partner | Proposed Catalyst | Intermediate Product | Subsequent Step |

| (S)-2-methyl-but-3-en-1-ol (alcohol protected) | Benzyl vinyl ether | Grubbs II or Hoveyda-Grubbs II | (S,E)-5-(Benzyloxy)-2-methyl-pent-3-en-1-ol (protected) | Hydrogenation |

This strategy hinges on the careful selection of a protecting group for the primary alcohol of the chiral precursor to prevent interference with the metathesis catalyst.

Strategic Employment of Protecting Groups in the Synthesis of this compound Precursors

The synthesis of a bifunctional molecule like this compound necessitates a robust protecting group strategy to differentiate between the two hydroxyl groups. uchicago.eduwikipedia.org A likely starting material for such a synthesis is the chiral diol, (S)-2-methylpentane-1,5-diol. An orthogonal protection strategy would be employed to selectively modify each alcohol.

Selective Protection of the Primary C5-Hydroxyl: The primary hydroxyl group at the C5 position is less sterically hindered than the primary hydroxyl at C1 (adjacent to the chiral center). Therefore, it can be selectively protected using a bulky silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS) ether, by reacting the diol with TBDMS-Cl in the presence of a base like imidazole (B134444). researchgate.net

Protection of the C1-Hydroxyl: With the C5-hydroxyl masked, the C1-hydroxyl group can be protected. For the purpose of the proposed olefin metathesis route, this group would itself be the site of reaction or would be converted to another functional group. In an alternative synthesis not involving metathesis, this alcohol could be protected with a group orthogonal to the TBDMS ether, such as a benzyl (Bn) ether.

Deprotection: The benzyl ether in the final molecule is a permanent feature. However, if a temporary protecting group were used on a precursor, its removal would be the final step. For instance, a TBDMS group is readily cleaved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) without affecting the benzyl ether, demonstrating the utility of an orthogonal strategy. uchicago.edu

The benzyl group in the target molecule itself serves as a protecting group for the C5-hydroxyl, which is stable under a wide range of reaction conditions but can be removed by catalytic hydrogenolysis if desired. researchgate.net

Table 2: Orthogonal Protecting Group Strategy for (S)-2-Methylpentane-1,5-diol

| Step | Reaction | Reagents | Group Function |

| 1 | Selective Silylation | TBDMS-Cl, Imidazole | Protection of the less hindered C5-OH |

| 2 | Benzylation | Benzyl bromide (BnBr), NaH | Protection of the C1-OH |

| 3 | Selective Deprotection | TBAF | Removal of TBDMS group from C5-OH |

| 4 | Deprotection | H₂, Pd/C | Removal of Benzyl group from C1-OH |

Chromatographic and Crystallographic Methods for Purification of this compound

The purification of the final product and intermediates is crucial for obtaining chemically and enantiomerically pure this compound. A combination of chromatographic techniques would be employed.

Chromatographic Methods:

Flash Column Chromatography: This is the standard method for purifying organic compounds on a preparative scale. For a molecule of moderate polarity like the target compound, a silica (B1680970) gel stationary phase would be used. The mobile phase would likely be a gradient of ethyl acetate in hexanes, which allows for the separation of the desired product from starting materials, reagents, and nonpolar byproducts.

High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product, chiral HPLC is the method of choice. A chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209), is used to separate the (S) and (R) enantiomers. The separated enantiomers are detected by a UV detector, and the ratio of their peak areas gives the enantiomeric excess (e.e.). utwente.nl

Crystallographic Methods:

X-ray Crystallography: While not a purification technique for bulk material, single-crystal X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of a chiral molecule. To obtain a suitable crystal, the final alcohol product, which is likely an oil at room temperature, can be derivatized to form a crystalline solid. Common derivatives for this purpose include benzoates, p-nitrobenzoates, or urethanes. The crystalline derivative is then analyzed to confirm the (S)-configuration at the C2 stereocenter.

Table 3: Summary of Purification and Analytical Methods

| Technique | Purpose | Stationary Phase | Typical Mobile Phase / Conditions |

| Flash Chromatography | Bulk Purification | Silica Gel | Hexane/Ethyl Acetate Gradient |

| Chiral HPLC | Analysis of Enantiomeric Purity | Chiral (e.g., Polysaccharide-based) | Isopropanol/Hexane |

| X-ray Crystallography | Absolute Structure Determination | Crystalline derivative (e.g., benzoate) | Formation of a single crystal |

Derivatization and Functionalization of S 5 Benzyloxy 2 Methyl Pentan 1 Ol

Esterification and Etherification Reactions of the Primary Alcohol Functionality of (S)-5-Benzyloxy-2-methyl-pentan-1-ol

The primary alcohol group of this compound is readily converted into esters and ethers, common transformations in organic synthesis for protection or functional group manipulation.

Esterification:

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid or tosic acid), is a common method. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and the use of an excess of the alcohol or removal of water can drive it towards the ester product. masterorganicchemistry.com

Alternatively, for milder conditions, acyl chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine (B128534). These reactions are generally faster and not reversible.

Table 1: Examples of Esterification Reactions

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine | (S)-5-(benzyloxy)-2-methylpentyl acetate (B1210297) |

| Benzoyl chloride | Triethylamine | (S)-5-(benzyloxy)-2-methylpentyl benzoate |

Etherification:

The Williamson ether synthesis is a widely used method for forming ethers from alcohols. organic-chemistry.orgyoutube.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. youtube.com

For substrates that are not stable under basic conditions, alternative methods are available. For instance, 2-Benzyloxy-1-methylpyridinium triflate can be used for benzylation under neutral conditions. organic-chemistry.orgd-nb.info

Table 2: Examples of Etherification Reactions

| Reagent | Base/Conditions | Product |

|---|---|---|

| Methyl iodide | Sodium hydride | (S)-1-(benzyloxy)-5-methoxy-4-methylpentane |

| Ethyl bromide | Potassium tert-butoxide | (S)-1-(benzyloxy)-5-ethoxy-4-methylpentane |

Oxidation Reactions Leading to Aldehyde and Carboxylic Acid Derivatives of this compound

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.ukkhanacademy.org

Oxidation to Aldehydes:

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. youtube.com Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and triethylamine) are commonly employed for this transformation. youtube.com These reactions are typically carried out in anhydrous conditions to prevent over-oxidation to the carboxylic acid. khanacademy.org

Oxidation to Carboxylic Acids:

Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.orgchemguide.co.uk Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid. youtube.comstackexchange.com A two-step, one-pot procedure involving TEMPO-catalyzed oxidation with NaOCl followed by NaClO₂ oxidation is also an effective method. nih.gov In these reactions, the initially formed aldehyde is further oxidized to the carboxylic acid. libretexts.orgchemguide.co.ukstackexchange.com

Table 3: Oxidation Reactions and Products

| Reagent(s) | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | (S)-5-(benzyloxy)-2-methylpentanal |

| DMSO, oxalyl chloride, triethylamine (Swern) | (S)-5-(benzyloxy)-2-methylpentanal |

| Potassium permanganate (KMnO₄) | (S)-5-(benzyloxy)-2-methylpentanoic acid |

Halogenation and Nucleophilic Substitution Reactions of this compound

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Halogenation:

The primary alcohol can be converted to an alkyl halide using various reagents. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding alkyl chloride or bromide. These reactions typically proceed via an SN2 mechanism.

Nucleophilic Substitution:

Once converted to an alkyl halide or another derivative with a good leaving group (e.g., a tosylate or mesylate), the molecule becomes susceptible to attack by a wide range of nucleophiles. chemguide.co.uk This allows for the introduction of various functional groups at the C1 position.

Table 4: Halogenation and Subsequent Nucleophilic Substitution

| Step 1: Reagent | Intermediate Product | Step 2: Nucleophile | Final Product |

|---|---|---|---|

| PBr₃ | (S)-1-(benzyloxy)-5-bromo-4-methylpentane | Sodium cyanide (NaCN) | (S)-6-(benzyloxy)-3-methylhexanenitrile |

| SOCl₂ | (S)-1-(benzyloxy)-5-chloro-4-methylpentane | Sodium azide (B81097) (NaN₃) | (S)-5-(azidomethyl)-1-(benzyloxy)-2-methylpentane |

Application of Silicon-Based Protecting Groups on the Hydroxyl Moiety of this compound

Silicon-based protecting groups are widely used to temporarily block the reactivity of alcohols due to their ease of installation, stability under various reaction conditions, and selective removal. gelest.comnih.gov The hydroxyl group of this compound can be readily converted to a silyl (B83357) ether.

Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl). nih.gov These reactions are typically carried out in the presence of a base such as imidazole (B134444) or triethylamine. The stability of the resulting silyl ether is dependent on the steric bulk of the silicon substituents, with TBDPS being more robust than TBS, which is more robust than TES and TMS. gelest.comgelest.com

Deprotection is usually achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). harvard.edu

Table 5: Common Silicon-Based Protecting Groups and Their Removal

| Protecting Group | Silylating Agent | Deprotection Reagent |

|---|---|---|

| TMS | Trimethylsilyl chloride (TMSCl) | K₂CO₃ in methanol |

| TES | Triethylsilyl chloride (TESCl) | Acetic acid |

| TBS/TBDMS | tert-Butyldimethylsilyl chloride (TBSCl) | Tetrabutylammonium fluoride (TBAF) |

Chemical Transformations Involving the Benzyloxy Protecting Group of this compound

The benzyl (B1604629) ether in this compound serves as a protecting group for the C5 hydroxyl. Its removal, or debenzylation, is a key step in many synthetic sequences.

The most common method for cleaving a benzyl ether is through catalytic hydrogenation. youtube.comyoutube.com This is typically performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com This method is generally high-yielding and results in the formation of the corresponding alcohol and toluene (B28343) as a byproduct, which is easily removed. youtube.com

In the presence of other reducible functional groups, alternative methods such as transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be employed. organic-chemistry.org Benzyl ethers can also be cleaved using strong acids, although this method is less common and limited to substrates that can tolerate acidic conditions. organic-chemistry.org Oxidative cleavage with reagents like ozone or 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) is also possible. organic-chemistry.org A mild and selective method for benzyl ether cleavage involves the use of a boron trichloride–dimethyl sulfide (B99878) complex. organic-chemistry.org

Table 6: Methods for Benzyl Ether Cleavage

| Reagent(s) | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Atmospheric or elevated pressure | (S)-2-methylpentane-1,5-diol |

| 1,4-Cyclohexadiene, Pd/C | Heat | (S)-2-methylpentane-1,5-diol |

Olefinic Transformations and Alkylation Strategies Utilizing this compound

This compound can be a precursor for molecules containing double bonds or for undergoing alkylation at various positions.

Olefinic Transformations:

To introduce a double bond, the primary alcohol can be converted into a good leaving group (e.g., a tosylate or halide) and then subjected to elimination conditions. The use of a bulky, non-nucleophilic base, such as potassium tert-butoxide, would favor the formation of the terminal alkene via an E2 mechanism.

Alkylation Strategies:

Alkylation can be achieved at the oxygen of the primary alcohol via etherification, as discussed in section 3.1. Carbon-carbon bond formation can be achieved by first converting the alcohol to a halide and then using it in reactions with organometallic reagents, such as Grignard reagents or organocuprates.

Furthermore, after oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, the α-carbon becomes activated for enolate formation and subsequent alkylation. For example, the carboxylic acid derivative can be converted to an ester, which can then be deprotonated with a strong base like lithium diisopropylamide (LDA) and reacted with an alkyl halide.

Table 7: Examples of Further Transformations

| Starting Material Derivative | Reagent(s) | Reaction Type | Product Class |

|---|---|---|---|

| (S)-5-(benzyloxy)-2-methylpentyl tosylate | Potassium tert-butoxide | Elimination | Alkene |

| (S)-1-(benzyloxy)-5-bromo-4-methylpentane | Mg, then H₂O | Grignard Formation/Quench | Alkane |

Applications of S 5 Benzyloxy 2 Methyl Pentan 1 Ol As a Chiral Building Block

Role in the Total Synthesis of Complex Natural Products

The structural features of (S)-5-benzyloxy-2-methyl-pentan-1-ol, namely the primary alcohol, the stereogenic methyl-bearing carbon, and the benzylated terminal hydroxyl group, make it an important precursor for the construction of intricate molecular architectures found in natural products.

Stereoselective Synthesis of Epothilones and Their Analogues from this compound

Epothilones are a class of 16-membered macrolides with significant anticancer activity, functioning as microtubule stabilizers. Their complex structure, featuring multiple stereocenters, has made them a challenging and attractive target for total synthesis. While various synthetic strategies have been developed for epothilones and their analogues, the use of specific chiral building blocks is crucial for controlling the stereochemistry of the final molecule.

Although direct total syntheses of epothilones starting from this compound are not prominently documented in readily available literature, chiral fragments with similar structural motifs are commonly employed. The C2-methyl and C5-hydroxyl functionalities in the pentanol (B124592) derivative can be conceptually correlated to key stereocenters in the epothilone (B1246373) backbone. Synthetic routes often involve the coupling of several complex fragments, and a synthon derived from this compound could potentially serve as a precursor to one of these fragments after appropriate functional group manipulations.

Contribution to Other Macrocyclic Natural Product Syntheses

The application of this compound extends beyond the epothilone family to the synthesis of other macrocyclic natural products. Macrocycles are a diverse class of compounds with a wide range of biological activities. The synthesis of these large rings often presents significant challenges, particularly in controlling stereochemistry.

Chiral building blocks like this compound are instrumental in introducing stereochemical fidelity early in a synthetic sequence. This avoids the need for challenging stereoselective reactions at later stages on a more complex substrate. The pentanol derivative can be elaborated into longer carbon chains with defined stereochemistry, which can then be cyclized to form the macrocyclic core.

Application in Polyketide Biosynthesis Mimicry

Polyketides are a large and structurally diverse class of natural products synthesized in nature by polyketide synthases (PKSs). These enzymes construct complex molecules through the iterative condensation of simple acyl-CoA precursors. Biomimetic synthesis aims to replicate these efficient biological pathways in the laboratory.

In a biomimetic approach to polyketide synthesis, small, chiral building blocks are often used to mimic the extender units employed by PKSs. This compound, with its defined stereocenter, can serve as a chiral synthon to introduce a methyl-substituted unit in a growing polyketide-like chain. This allows for the construction of complex polyketide fragments with predetermined stereochemistry, mimicking the stereocontrol exerted by the ketoreductase domains of PKSs.

Strategic Utilization of this compound in the Preparation of Advanced Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that utilize chiral building blocks. This compound is a precursor for various chiral intermediates used in the synthesis of active pharmaceutical ingredients (APIs).

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the benzyl (B1604629) ether provides a stable protecting group that can be removed under specific conditions. These transformations allow for the incorporation of the chiral pentyl fragment into a larger molecule. For example, chiral side chains are often crucial for the efficacy and selectivity of drugs, and this building block can be used to construct such side chains with a defined stereocenter.

Development of Optically Active Specialty Chemicals Employing this compound

Optically active specialty chemicals are high-value compounds used in a variety of applications, including as chiral ligands in asymmetric catalysis, chiral stationary phases in chromatography, and as components in liquid crystal displays. The synthesis of these materials requires enantiomerically pure starting materials.

This compound can be transformed into a range of optically active specialty chemicals. For instance, it can be converted into chiral phosphine (B1218219) ligands for asymmetric hydrogenation or other transition metal-catalyzed reactions. The defined stereocenter of the pentanol is transferred to the final ligand, influencing the stereochemical outcome of the catalyzed reaction.

Contributions to Stereoselective Routes for Chiral Alcohols and Carboxylic Acids

This compound can be used as a starting material for the synthesis of other valuable chiral alcohols and carboxylic acids. The existing stereocenter can direct the formation of new stereocenters in a predictable manner.

Integration into Convergent and Linear Synthetic Strategies

The utility of this compound in these strategies often begins with its conversion to a more reactive functional group. A common and effective transformation is the oxidation of the primary alcohol to the corresponding aldehyde, (S)-5-Benzyloxy-2-methyl-pentanal. This transformation can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which are known to minimize side reactions and preserve the stereochemical integrity of the chiral center.

Application in a Linear Synthetic Approach

In a linear synthetic strategy, (S)-5-Benzyloxy-2-methyl-pentanal can be used as a key intermediate for the stepwise elaboration of a carbon skeleton. For instance, a Wittig reaction, a cornerstone of alkene synthesis, can be employed to introduce a new carbon-carbon double bond with control over its geometry.

An illustrative linear sequence is the synthesis of a more complex acyclic monoterpene. The synthesis would proceed as follows:

Oxidation: this compound is oxidized to (S)-5-Benzyloxy-2-methyl-pentanal.

Wittig Olefination: The resulting aldehyde undergoes a Wittig reaction with a suitable phosphonium (B103445) ylide, for example, one derived from isopropyltriphenylphosphonium (B8661593) bromide, to introduce an isobutenyl group. This step elongates the carbon chain and introduces a new functional group.

Further Transformations: The newly formed alkene can then be subjected to a series of subsequent reactions, such as deprotection of the benzyl ether and further functional group manipulations, to arrive at the final target molecule. Each step builds upon the previous one in a linear fashion.

Application in a Convergent Synthetic Approach

The power of this compound as a chiral building block is particularly evident in convergent syntheses. In this approach, the aldehyde derived from the chiral alcohol would constitute one of the key fragments to be coupled with another elaborate piece of the target molecule.

For example, in the synthesis of a complex natural product, the molecule might be retrosynthetically disconnected into two or more fragments of comparable complexity. (S)-5-Benzyloxy-2-methyl-pentanal could be one such fragment, carrying the stereochemical information for a specific portion of the final molecule. The other fragment(s) would be synthesized independently. The key coupling reaction could be an aldol (B89426) reaction, a Michael addition, or another powerful carbon-carbon bond-forming reaction, where the stereochemistry of the newly formed chiral centers is directed by the pre-existing stereocenter in the pentanal fragment.

This convergent approach offers several advantages:

Flexibility: It allows for the synthesis of analogues by modifying one of the fragments while keeping the others constant.

Easier Purification: The coupling of large fragments often leads to products that are significantly different in their physical properties from the starting materials, simplifying purification.

The strategic application of this compound, therefore, provides synthetic chemists with a reliable tool for the introduction of chirality and the construction of complex carbon frameworks in a controlled and efficient manner, adaptable to both linear and convergent synthetic designs.

Stereochemical Aspects and Chiral Integrity of S 5 Benzyloxy 2 Methyl Pentan 1 Ol

Analytical Techniques for Enantiomeric Purity Assessment and Maintenance of (S)-5-Benzyloxy-2-methyl-pentan-1-ol

Ensuring the enantiomeric purity of this compound is critical for its use in stereoselective synthesis. Several analytical techniques are employed to determine the enantiomeric excess (ee) of this and related chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. For compounds like this compound, derivatization of the primary alcohol with a chiral resolving agent can produce diastereomers that are separable on a standard stationary phase. Alternatively, direct separation can be achieved using a chiral stationary phase (CSP). While specific methods for this exact compound are not extensively documented, the general approach for analogous chiral alcohols involves using columns with polysaccharide-based selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers.

Chiral Gas Chromatography (GC): Chiral GC is another effective method for the enantiomeric analysis of volatile compounds. For alcohols like 2-methyl-1-pentanol (B47364), a structural analog of the backbone of the title compound, chiral columns with cyclodextrin-based stationary phases have been successfully used. scielo.brnih.gov For instance, the enantiomers of 2-pentanol (B3026449) have been separated using a β-cyclodextrin stationary phase. nih.govnih.gov The benzyloxy group in this compound increases its boiling point, which would necessitate adjustment of the GC temperature program.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for determining enantiomeric excess. This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). nih.govacs.orgacs.orgresearchgate.net For chiral alcohols, common CDAs include Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) or chiral isocyanates. The resulting diastereomeric esters or carbamates exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for integration and calculation of the enantiomeric excess. For example, L-valine has been used as a derivatizing agent for the stereochemical analysis of 2-methyl-1-pentanol by ¹H NMR spectrometry. scielo.br The use of chiral solvating agents, such as chiral lanthanide shift reagents or BINOL derivatives, can also induce chemical shift differences between the enantiomers in the NMR spectrum without the need for covalent modification. acs.orgacs.org

| Analytical Technique | Principle | Application to this compound (or analogs) |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase or separation of diastereomeric derivatives. | Direct separation on polysaccharide-based CSPs or separation of diastereomeric esters. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase, often cyclodextrin-based. | Applicable after potential derivatization to increase volatility; successful for analogous 2-pentanols. nih.govnih.gov |

| NMR Spectroscopy | Formation of diastereomeric derivatives with a chiral derivatizing agent (e.g., Mosher's acid, L-valine) or interaction with a chiral solvating agent, leading to distinguishable NMR signals. scielo.brnih.govacs.orgacs.orgresearchgate.net | Derivatization of the primary alcohol allows for the determination of enantiomeric excess by integrating the distinct signals of the resulting diastereomers. |

Chiral Pool Synthesis Strategies Employing this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. This compound, with its defined stereocenter, is a valuable building block in this strategy. The "S" configuration at the C2 position can be exploited to introduce this specific stereochemistry into a larger molecule.

While the synthesis of natural products from this compound is not extensively documented in readily available literature, its utility as a chiral building block is evident from its structure. It provides a five-carbon chain with a stereogenic methyl-substituted carbon, a primary alcohol for further functionalization, and a protected hydroxyl group at the other end. This arrangement is suitable for the synthesis of various natural products, including polyketides and pheromones. For instance, benzyloxymethyl phenyl propionic acids, which share the benzyloxymethyl motif, have been synthesized as chiral building blocks for drug discovery. mdpi.comnih.gov Similarly, other chiral 2-methyl-1-alcohols are common starting materials in natural product synthesis.

Diastereoselective Control in Reactions Involving this compound

The stereocenter in this compound can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselective control. This is a fundamental principle in asymmetric synthesis.

A common strategy involves the oxidation of the primary alcohol to the corresponding aldehyde, (S)-5-benzyloxy-2-methyl-pentanal. This chiral aldehyde can then undergo nucleophilic addition reactions where the existing stereocenter at C2 directs the stereochemistry of the newly formed stereocenter at C1. According to Cram's rule and its refinements (Felkin-Anh model), the nucleophile will preferentially attack the carbonyl group from the less hindered face, leading to the formation of one diastereomer in excess.

For example, in the addition of an organometallic reagent (R-M) to (S)-5-benzyloxy-2-methyl-pentanal, the large (L) group (the benzyloxypropyl group) will orient itself anti-periplanar to the incoming nucleophile. The medium (M) group (methyl) and small (S) group (hydrogen) will then dictate the trajectory of the nucleophile, leading to a predictable diastereomeric outcome. The stereoselective synthesis of 2-methyl-1,3-diol acetals via Re-catalyzed allylic alcohol transposition demonstrates the high degree of stereocontrol achievable in related systems. nih.gov

Chirality Transfer Mechanisms in Transformations of this compound

Chirality transfer refers to the transmission of stereochemical information from an existing chiral center to a new one within the same molecule during a chemical reaction. nih.govresearchgate.netacs.orgrsc.orguni-muenchen.de In transformations of this compound, the stereochemistry at C2 can be transferred to other parts of the molecule.

One mechanism for chirality transfer is through intramolecular reactions where the chiral center dictates the conformation of the transition state. For instance, if the terminal benzyloxy group is replaced with a reactive functional group, an intramolecular cyclization could lead to a cyclic product with a new stereocenter whose configuration is determined by the C2 stereocenter.

Another example is the acs.orgnih.gov-sigmatropic rearrangement of an allylic ether or similar derivative prepared from this compound. In such rearrangements, the stereochemistry of the starting material directly influences the stereochemistry of the product through a highly ordered, cyclic transition state. This process allows for the transfer of chirality from one carbon to another along the molecular backbone. The high stereoselectivity of gold(I)-catalyzed cyclization of chiral monoallylic diols to form tetrahydropyrans is a notable example of efficient chirality transfer.

The principle of axial-to-central chirality transfer, while not directly applicable to this acyclic molecule in its ground state, can be relevant in certain reaction intermediates where transient axial chirality may be present. researchgate.netrsc.org

Mechanistic Studies and Theoretical Investigations

Computational Chemistry and Molecular Modeling of Reactions Involving (S)-5-Benzyloxy-2-methyl-pentan-1-ol

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms, predict stereochemical outcomes, and understand the energetics of transition states. nih.gov While specific computational studies on this compound are not readily found, models from analogous systems provide significant insights.

For the asymmetric reduction of a precursor ketone, DFT calculations can be employed to model the transition state structures. These models help in visualizing the interactions between the substrate, the chiral catalyst, and the reducing agent. The calculated energy barriers for the different possible transition states can explain the observed enantioselectivity. For example, in asymmetric hydrogenations catalyzed by transition metal complexes (e.g., Ru-BINAP), computational models can elucidate the role of the chiral ligands in creating a stereo-differentiating environment around the metal center. nih.gov

Molecular modeling can also be used to understand the conformational preferences of this compound and how these might influence its reactivity in derivatization reactions. The benzyloxy group, being relatively bulky, can influence the approach of reagents to the nearby chiral center and the primary alcohol.

Below is a representative data table illustrating the kind of information that can be obtained from computational studies on asymmetric ketone reductions, which would be analogous to a potential synthesis of the target molecule.

| Catalyst System | Substrate | Computational Method | Calculated Parameter | Value | Experimental Correlation |

|---|---|---|---|---|---|

| (R)-Me-CBS/BH3 | Acetophenone | B3LYP/6-31G | ΔG‡ (pro-R) | 5.8 kcal/mol | Predicts high enantioselectivity for the (R)-alcohol, consistent with experimental findings. |

| (R)-Me-CBS/BH3 | Acetophenone | B3LYP/6-31G | ΔG‡ (pro-S) | 8.2 kcal/mol | |

| Ru-(S)-BINAP | Methyl acetoacetate | DFT | Energy of diastereomeric transition states | Difference of 2.5 kcal/mol | Explains the high enantiomeric excess observed in the hydrogenation. |

Transition State Analysis and Stereochemical Control in Reactions of this compound

The stereochemistry of this compound is determined during its synthesis, and this stereochemical information can, in turn, influence the stereochemical outcome of subsequent reactions.

In Synthesis:

As previously mentioned, in an asymmetric reduction of a prochiral ketone, the transition state geometry is crucial for stereochemical control. The catalyst and substrate form a diastereomeric transition state, and the difference in the activation energies of these transition states determines the enantiomeric excess of the product. For instance, in transfer hydrogenations using chiral Ru catalysts, a concerted six-membered transition state is proposed where the hydride is transferred from the metal to the carbonyl carbon. The stereochemistry is dictated by the minimization of steric clashes between the substituents on the ketone and the chiral ligand in this transition state. nih.gov

In Derivatization:

The existing stereocenter in this compound can direct the stereochemistry of reactions at a prochiral center within the same molecule (diastereoselective reactions). For example, if the primary alcohol were to be oxidized to an aldehyde and then subjected to a nucleophilic addition, the (S)-2-methyl group and the benzyloxy group at the 5-position could influence the facial selectivity of the attack on the carbonyl group, leading to a diastereomeric excess of one of the products. This is an example of substrate-controlled stereoselectivity.

Kinetic Studies of Reactions with this compound

Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms and the optimization of reaction conditions. For a chiral molecule like this compound, kinetic resolution is a particularly relevant area of study.

Kinetic Resolution:

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. If a racemic mixture of 5-benzyloxy-2-methyl-pentan-1-ol were subjected to enzymatic acylation, for example, with a lipase (B570770), one enantiomer would likely be acylated faster than the other. scispace.comrsc.org

The mechanism for lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (e.g., vinyl acetate) to form an acyl-enzyme intermediate, releasing the first product (acetaldehyde). The acyl-enzyme intermediate then reacts with the alcohol (the second substrate) to form the ester and regenerate the free enzyme. researchgate.net

The kinetics of such a resolution can be described by the Michaelis-Menten model, adapted for two competing substrates (the R and S enantiomers). The key parameters are the Michaelis constant (Km) and the catalytic constant (kcat) for each enantiomer. The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E), which is the ratio of the specificity constants (kcat/Km) for the two enantiomers.

A representative data table for a kinetic resolution of a related chiral alcohol is presented below.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | ees (%) | eep (%) | E-value |

|---|---|---|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PCL) | (±)-2-Methyl-1-pentanol | Vinyl acetate (B1210297) | Diisopropyl ether | 45 | >99 (R) | 82 (S) | >100 |

| Candida antarctica Lipase B (CAL-B) | (±)-1-Phenylethanol | Vinyl acetate | Toluene (B28343) | 50 | 99 (S) | 99 (R) | >200 |

| Pseudomonas fluorescens Lipase | (±)-3-Aryl-2-methylpropan-1-ol | Vinyl acetate | Hexane | ~50 | >95 | >95 | >100 |

ees = enantiomeric excess of the remaining substrate; eep = enantiomeric excess of the product. rsc.org

Future Directions and Emerging Research Areas

Novel Asymmetric Synthetic Methodologies for (S)-5-Benzyloxy-2-methyl-pentan-1-ol

The development of efficient and highly stereoselective methods for synthesizing chiral alcohols is a cornerstone of modern organic chemistry. Future research into the synthesis of this compound is likely to focus on moving beyond classical resolutions and chiral pool approaches towards more sophisticated catalytic asymmetric strategies.

One promising avenue is the asymmetric hydrogenation or transfer hydrogenation of a corresponding prochiral ketone , 5-benzyloxy-2-methyl-pentan-2-one. Advances in ruthenium and iridium catalysts, particularly those featuring chiral diphosphine and diamine ligands, have demonstrated remarkable efficiency and enantioselectivity for the reduction of a wide array of ketones. nih.gov The development of catalysts specifically tailored to accommodate the benzyloxy-substituted substrate could lead to highly efficient and atom-economical routes to the desired (S)-enantiomer.

Another area of exploration involves the catalytic asymmetric alkylation or methylation of a suitable precursor . For instance, the development of catalytic systems for the enantioselective methylation of an aldehyde like 5-benzyloxy-pentanal could provide a direct route to the chiral center. While challenging, advancements in organocatalysis and transition-metal catalysis for C-C bond formation offer potential pathways.

Furthermore, the use of chiral auxiliaries in novel ways could be explored. While a traditional approach, new generations of auxiliaries that are more efficient and easily recyclable could be developed to control the stereochemistry during the formation of the 2-methyl group. wikipedia.orgsigmaaldrich.comresearchgate.net

Table 1: Potential Novel Asymmetric Methodologies

| Methodology | Precursor Example | Key Research Focus |

| Asymmetric Hydrogenation | 5-Benzyloxy-2-methyl-pentan-2-one | Development of substrate-specific Ru or Ir catalysts |

| Asymmetric Methylation | 5-Benzyloxy-pentanal | Design of efficient organo- or transition-metal catalysts |

| Advanced Chiral Auxiliaries | Derivative of 5-benzyloxy-pentanoic acid | Synthesis of novel, highly effective, and recyclable auxiliaries |

Exploration of New Applications in Complex Molecule Synthesis

The utility of this compound as a chiral building block is rooted in its bifunctional nature, possessing a primary alcohol for further elaboration and a protected hydroxyl group, along with a defined stereocenter. Future research will likely see its incorporation into the total synthesis of increasingly complex and biologically active natural products and pharmaceutical agents.

Its structural motif is particularly suited for the synthesis of polyketide natural products, which often feature stereochemically rich carbon chains. The defined stereochemistry at the C2 position can serve as a crucial starting point for substrate-controlled diastereoselective reactions, enabling the construction of adjacent stereocenters with high fidelity.

Moreover, the pentan-1-ol backbone can be a key fragment in the synthesis of macrocyclic compounds. The terminal alcohol can be functionalized to participate in macrolactonization or other ring-closing reactions, while the benzyloxy group can be deprotected at a later stage to reveal a secondary alcohol for further functionalization or to act as a key hydrogen-bonding motif in a biologically active molecule.

Green Chemistry Approaches to the Synthesis and Utilization of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, several areas of green chemistry are pertinent.

Biocatalysis represents a significant opportunity. The use of enzymes, such as lipases for the kinetic resolution of a racemic mixture of 5-benzyloxy-2-methyl-pentan-1-ol, offers a milder and more environmentally benign alternative to some traditional chemical methods. rsc.orgmdpi.com Lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer, can be highly efficient. rsc.org Future research could focus on identifying or engineering enzymes with higher selectivity and efficiency for this specific substrate.

Another green approach is the development of catalytic methods that minimize waste . This ties back to the development of highly efficient asymmetric catalysts (as discussed in 7.1) that can be used in low loadings and potentially recycled. The use of more environmentally friendly solvents, such as water or supercritical fluids, in these catalytic processes is also a key research goal.

Table 2: Green Chemistry Strategies

| Strategy | Description | Potential Benefit |

| Biocatalysis | Use of enzymes (e.g., lipases) for kinetic resolution or asymmetric synthesis. | Mild reaction conditions, high selectivity, reduced environmental impact. |

| Catalysis in Green Solvents | Performing catalytic reactions in water, ionic liquids, or supercritical fluids. | Reduced use of volatile organic compounds (VOCs). |

| High Atom Economy Routes | Designing syntheses to maximize the incorporation of starting material atoms into the product. | Minimization of chemical waste. |

Advancements in Catalytic Systems for Enhanced Stereoselectivity in the Context of this compound

Achieving high stereoselectivity is paramount in the synthesis of chiral molecules. For this compound, advancements in catalytic systems will be crucial for improving existing synthetic routes and developing new ones.

The field of asymmetric transfer hydrogenation is continually evolving, with new generations of ruthenium and other transition metal catalysts offering higher turnover numbers and enantioselectivities. organic-chemistry.org Research into ligands that can form a well-defined chiral pocket, capable of effectively discriminating between the prochiral faces of a ketone precursor, will be key.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals altogether. The development of small organic molecules that can catalyze the enantioselective formation of the C-C or C-H bond necessary to set the stereocenter of this compound is a highly active area of research.

Furthermore, dual catalysis , where two different catalysts work in concert to promote a transformation, could open up new synthetic possibilities. For example, a combination of a photocatalyst and a chiral transition metal catalyst could enable novel asymmetric reactions under mild conditions.

The ultimate goal is the development of catalytic systems that provide near-perfect enantioselectivity (>99% ee) under mild, practical, and scalable conditions, making the synthesis of this compound more efficient and cost-effective.

Q & A

Q. What are the optimal synthetic routes for (S)-5-Benzyloxy-2-methyl-pentan-1-ol, and how are key intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step strategies, such as:

- Step 1 : Protection of the hydroxyl group using benzyl ether formation (e.g., benzyl bromide with a base like NaH in THF).

- Step 2 : Introduction of the methyl branch via alkylation or Grignard reactions.

- Step 3 : Deprotection under catalytic hydrogenation (e.g., Pd/C, H₂) to yield the final alcohol.

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Reaction conditions (temperature, solvent polarity) must be optimized to avoid racemization .

Q. How is the stereochemical purity of this compound confirmed during synthesis?

- Methodological Answer :

- Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- Optical Rotation : Compare measured [α]D values against literature data for the (S)-enantiomer.

- NMR with Chiral Shift Reagents : Eu(hfc)₃ can induce distinct splitting in proton signals for enantiomeric discrimination.

These methods ensure enantiomeric excess (ee) >98% for rigorous studies .

Advanced Research Questions

Q. How can conflicting reactivity data in different solvent systems be resolved for this compound?

- Methodological Answer : Contradictions often arise from solvent polarity effects on reaction mechanisms. For example:

- Polar solvents (DMF, DMSO) : May stabilize transition states in nucleophilic substitutions, accelerating reactivity.

- Non-polar solvents (benzene, toluene) : Favor SN2 pathways due to reduced solvation of intermediates.

Systematic kinetic studies (e.g., varying solvent dielectric constants) paired with DFT calculations can model solvent effects and reconcile discrepancies .

Q. What computational approaches predict the biological interactions of this compound with enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in active sites (e.g., cytochrome P450 enzymes).

- Molecular Dynamics (MD) : AMBER or GROMACS simulations assess stability of ligand-protein complexes over time.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications.

These methods guide hypotheses for experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the benzyloxy group influence the compound’s stability under oxidative conditions?

- Methodological Answer : The benzyl ether group is susceptible to oxidation. Stability assays include:

- Forced Degradation Studies : Expose the compound to H₂O₂ or UV light, monitoring degradation via LC-MS.

- Radical Scavenging Assays : ESR spectroscopy detects radical intermediates formed during oxidation.

Comparative studies with unprotected analogs (e.g., 2-methyl-pentan-1-ol) quantify the protective/destabilizing role of the benzyloxy moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.